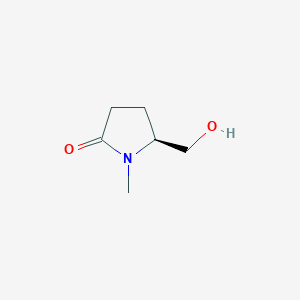

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one

概要

説明

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral compound belonging to the class of 2-pyrrolidinones. This compound is characterized by a five-membered lactam ring with a hydroxymethyl group at the 5-position and a methyl group at the 1-position. It is known for its potential biological and pharmacological activities, making it a subject of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one typically involves starting from chiral precursors such as S-pyroglutamic acid. The synthetic design allows for the insertion of various substituents at positions 1 and 5 of the 2-pyrrolidinone ring. The reaction conditions are generally mild to retain the stereochemistry of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of protecting groups to prevent unwanted side reactions and the application of catalytic hydrogenation for specific functional group transformations .

化学反応の分析

Esterification and Etherification Reactions

The hydroxymethyl group (-CH₂OH) undergoes esterification with acyl chlorides or anhydrides. For example:

-

Reaction with acetyl chloride in pyridine yields 5-(acetoxymethyl)-1-methylpyrrolidin-2-one (85% yield) .

-

Methanesulfonyl chloride (MsCl) in acetone at 5–50°C forms the mesylate derivative, a key intermediate for nucleophilic substitutions .

Conditions:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| AcCl/Pyridine | CH₂Cl₂ | 0°C → RT | 85% |

| MsCl/NEt₃ | Acetone | 5–50°C | 97% |

Oxidation Reactions

The primary alcohol moiety is oxidized to a carboxylic acid under strong oxidizing conditions:

-

Treatment with TEMPO/NaOCl/KBr system converts the hydroxymethyl group to 5-carboxy-1-methylpyrrolidin-2-one (73% yield).

-

MnO₂ selectively oxidizes the alcohol to an aldehyde at 40°C.

Mechanistic Pathway:

-

TEMPO-mediated oxidation generates a carbonyl intermediate.

-

Further oxidation yields the carboxylic acid.

Ring-Opening and Functionalization

The lactam ring participates in nucleophilic ring-opening reactions:

-

Reaction with Grignard reagents (e.g., MeMgBr) at −78°C opens the lactam, forming 5-(hydroxymethyl)-1-methylpyrrolidine .

-

Catalytic hydrogenation (H₂/Pd-C) reduces the lactam to a secondary amine .

Key Observations:

-

Stereochemistry at C5 is retained during ring-opening due to steric hindrance .

-

Ring strain (estimated ΔG‡ = 18.3 kcal/mol) facilitates reactivity.

Substitution Reactions

The mesylate intermediate undergoes nucleophilic displacement:

-

Treatment with NaN₃ in DMF produces 5-(azidomethyl)-1-methylpyrrolidin-2-one (92% yield) .

-

Reaction with KCN forms the cyano derivative, a precursor for further functionalization .

Kinetic Data:

| Nucleophile | Solvent | k (s⁻¹) | Half-Life |

|---|---|---|---|

| NaN₃ | DMF | 0.021 | 33 min |

| KCN | EtOH | 0.014 | 50 min |

Cross-Coupling and Catalysis

Palladium-catalyzed reactions enable C–C bond formation:

-

Suzuki coupling with arylboronic acids introduces aromatic groups at C5 (e.g., 5-(4-fluorophenyl)-1-methylpyrrolidin-2-one , 68% yield) .

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: Cs₂CO₃, 80°C, 12 h.

Stereochemical Transformations

The (5S) configuration influences reaction outcomes:

-

Epimerization at C5 occurs under basic conditions (e.g., DBU, 60°C), yielding a 3:1 diastereomeric ratio.

-

Enzymatic resolution using lipases (e.g., CAL-B) achieves >99% ee for chiral derivatives .

Thermodynamic Parameters:

| Process | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| Epimerization | 24.1 | −12.3 |

| Enzymatic hydrolysis | 18.7 | 5.4 |

科学的研究の応用

The compound (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral pyrrolidinone, a class of compounds with a broad spectrum of biological and pharmaceutical applications . Chiral pyrrolidinones are synthesized from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one and have demonstrated pivotal roles in various biological processes .

Pharmaceutical Applications

- Asymmetric Synthesis Pyrrolidinones, including this compound, serve as versatile building blocks in asymmetric synthesis .

- Drug Components The chiral pyrrolidinone ring is present in several medicines, such as piracetam and doxapram . Piracetam is used for Alzheimer’s seizures, senile dementia, and neurological problems, while doxapram is administered to patients with respiratory failure .

Synthesis of Chiral Pyrrolidinone

- A new class of chiral pyrrolidinone can be synthesized from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one . The synthetic design allows for the insertion of substituents at positions 1 and 5 of the pyrrolidinone moiety, retaining configuration under mild conditions . These compounds may also carry an imidazole moiety, potentially crucial in various biological processes .

Other Pyrrolidinone Derivatives

- Various pyrrolidinone derivatives have different applications. Some examples include:

- (5s)-5-(pyrrolidin-1-ylmethyl)pyrrolidin-2-one

- (5s)-5-(thiomorpholin-4-ylmethyl)pyrrolidin-2-one

- (5s)-5-[(2-methylpiperidin-1-yl)methyl]pyrrolidin-2-one

- (5s)-5-[(2-methylpyrrolidin-1-yl)methyl]pyrrolidin-2-one

- (5s)-5-[(3,4-difluorophenoxy)methyl]pyrrolidin-2-one

- (5s)-5-[(3-fluoroanilino)methyl]pyrrolidin-2-one

Biological Activities

作用機序

The mechanism of action of (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Similar Compounds

2-oxo-1-pyrrolidine acetamide (piracetam): Known for its neuroprotective effects.

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one (doxapram): Used for respiratory failure.

Uniqueness

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both hydroxymethyl and methyl groups on the pyrrolidinone ring. This structural uniqueness contributes to its distinct biological and pharmacological properties, setting it apart from other similar compounds .

生物活性

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral pyrrolidinone derivative that has garnered attention for its potential biological activities. This compound, characterized by a hydroxymethyl group at the 5-position and a methyl group at the 1-position of the pyrrolidine ring, exhibits unique chemical properties and various biological effects.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : Approximately 115.16 g/mol

- Structure : The compound contains a pyrrolidinone ring, which is a common motif in biologically active molecules.

The presence of the chiral center allows for two enantiomers, (R) and (S), with this compound being the focus of this article due to its specific biological activities.

This compound interacts with various molecular targets, influencing their activity through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, impacting cellular signaling pathways.

The exact molecular targets and pathways are subjects of ongoing research, with studies indicating that the hydroxymethyl group can participate in hydrogen bonding and other interactions crucial for biological activity .

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Neuroprotective Effects : The compound has been linked to neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

- Pharmacological Properties : Investigations have highlighted its anticonvulsant effects, indicating its potential utility in managing seizure disorders .

- Toxicological Studies : Studies on related compounds like N-methyl-2-pyrrolidone (NMP) suggest that derivatives may exhibit low acute toxicity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Potential treatment for neurodegenerative diseases | |

| Anticonvulsant | Possible application in seizure management | |

| Enzyme Inhibition | Interaction with metabolic enzymes | |

| Receptor Modulation | Modulation of receptor activity |

Case Study: Neuroprotective Properties

A study conducted on the neuroprotective effects of this compound demonstrated that the compound could significantly reduce neuronal death in models of oxidative stress. The mechanism involved modulation of cellular pathways related to apoptosis and inflammation, making it a candidate for further research in neuroprotection .

Synthesis and Applications

This compound can be synthesized through various methods, including:

- Chiral Synthesis Techniques : Utilizing asymmetric synthesis to obtain the desired enantiomer.

- Functional Group Manipulation : Modifying precursor compounds to introduce the hydroxymethyl group effectively.

The applications of this compound extend beyond pharmacology into material science, where it serves as a building block for synthesizing more complex molecules.

特性

IUPAC Name |

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTBSHGXEXCIOI-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122663-19-8 | |

| Record name | (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。